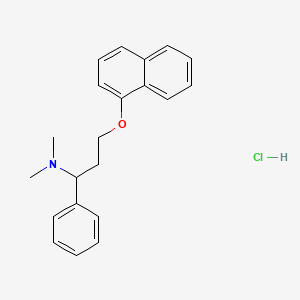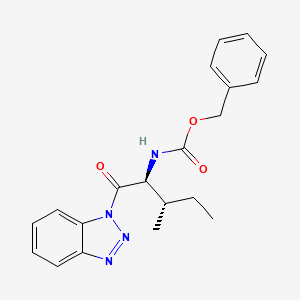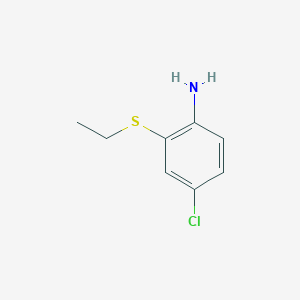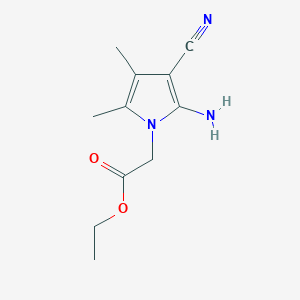
2-(Propan-2-yloxy)pyrimidine-5-carboxylic acid
Descripción general
Descripción
“2-(Propan-2-yloxy)pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 1072855-45-8 . It has a molecular weight of 182.18 . The IUPAC name for this compound is 2-isopropoxy-5-pyrimidinecarboxylic acid . It is typically found in a white to yellow solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10N2O3/c1-5(2)13-8-9-3-6(4-10-8)7(11)12/h3-5H,1-2H3,(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . and is typically stored at room temperature .Aplicaciones Científicas De Investigación
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives are pivotal in medicinal chemistry due to their wide-ranging biological activities. They serve as the cornerstone for numerous drugs targeting cancer, viral infections, and other diseases. For instance, fluorinated pyrimidines like 5-Fluorouracil demonstrate significant anticancer activity, highlighting the therapeutic potential of pyrimidine modifications (Gmeiner, 2020). Additionally, the development of hybrid catalysts for synthesizing pyrimidine scaffolds further emphasizes their importance in creating lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Pyrimidine and Nucleotide Metabolism in Cancer
The metabolism of pyrimidines is intricately linked with cancer progression and treatment. Research indicates that beyond their role in proliferation, pyrimidine metabolism (PyM) also impacts differentiation in various cancers, suggesting a multifaceted role in oncogenesis and potential therapeutic targets (Siddiqui & Ceppi, 2020). This complex interplay between pyrimidine metabolism and cancer biology underscores the potential research applications of pyrimidine derivatives in understanding and treating cancer.
Pyrimidine-Based Optical Sensors
Pyrimidine derivatives are emerging as potent optical sensors, owing to their ability to form coordination and hydrogen bonds, which are essential for sensing applications. Their role in creating sensitive and selective probes for various ions and molecules is being actively explored, with significant advancements made in the development of pyrimidine-based fluorescent sensors (Jindal & Kaur, 2021).
Optoelectronic Applications
The integration of pyrimidine rings into π-extended conjugated systems for the fabrication of optoelectronic materials is a field of growing interest. Pyrimidine and quinazoline derivatives have been identified as valuable components in the creation of luminescent small molecules and chelates, which find applications in photo- and electroluminescence. This area of research showcases the versatility of pyrimidine derivatives beyond their traditional medicinal use, extending into material science and engineering (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety and Hazards
The safety data sheet for “2-(Propan-2-yloxy)pyrimidine-5-carboxylic acid” suggests that it should be handled with care . If inhaled or ingested, or if it comes into contact with skin or eyes, medical attention may be required . It should be kept away from heat, sparks, open flames, and hot surfaces .
Propiedades
IUPAC Name |
2-propan-2-yloxypyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5(2)13-8-9-3-6(4-10-8)7(11)12/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFBMMXABHHKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3079616.png)







![8-Azabicyclo[3.2.1]octane-2,6-diol](/img/structure/B3079657.png)
amine](/img/structure/B3079661.png)



![6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid](/img/structure/B3079695.png)